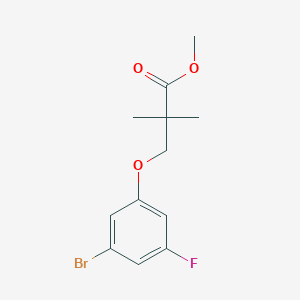
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate
Vue d'ensemble
Description
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (MBFPD) is an organofluorine compound which is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). It is a versatile synthetic reagent with a wide range of applications in the pharmaceutical industry. MBFPD has been used to synthesize various drugs, including anti-inflammatory drugs, antifungal drugs, and antimicrobial drugs. It is also used as a catalyst in the synthesis of polymers and other materials. MBFPD is a highly reactive compound and has been used in the synthesis of many other compounds, including polymers and other materials.
Mécanisme D'action
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate) is a highly reactive compound and is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The mechanism of action of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate involves the formation of a covalent bond between the bromine and fluorine atoms, which then facilitates the reaction with other molecules. This reaction can be used to synthesize a variety of APIs and other compounds.
Biochemical and Physiological Effects
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate) is a highly reactive compound and is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The biochemical and physiological effects of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate depend on the specific API being synthesized. For example, the anti-inflammatory effects of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate are due to its ability to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. The antifungal effects of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate are due to its ability to inhibit the growth of fungi, while the antimicrobial effects are due to its ability to inhibit the growth of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate) is a highly reactive compound and is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The advantages of using Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate in laboratory experiments include its high reactivity, low cost, and wide availability. In addition, it is relatively easy to handle and store. However, there are some limitations to using Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate in laboratory experiments. These include its hazardous nature, its high reactivity, and its limited shelf life.
Orientations Futures
In the future, the use of Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate) in the synthesis of various active pharmaceutical ingredients (APIs) is likely to continue to grow. In particular, Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate is likely to be used in the synthesis of newer, more complex APIs, such as peptides and proteins. Additionally, Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate may be used in the synthesis of other materials, such as polymers, nanomaterials, and other materials. Finally, Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate may be used in the synthesis of more efficient and cost-effective APIs.
Applications De Recherche Scientifique
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate (Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate) is a versatile synthetic reagent with a wide range of applications in the pharmaceutical industry. It is used in the synthesis of various APIs, including anti-inflammatory drugs, antifungal drugs, and antimicrobial drugs. It is also used as a catalyst in the synthesis of polymers and other materials. Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate has been used in the synthesis of many other compounds, including polymers and other materials. In addition, it has been used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and other materials.
Propriétés
IUPAC Name |
methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFO3/c1-12(2,11(15)16-3)7-17-10-5-8(13)4-9(14)6-10/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCPHTUYXQWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC(=CC(=C1)Br)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-bromo-5-fluorophenoxy)-2,2-dimethylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride](/img/structure/B1450329.png)
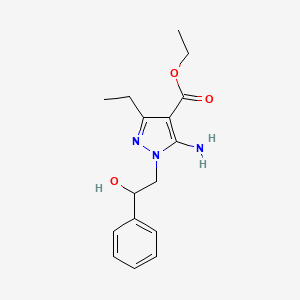
![2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1450331.png)
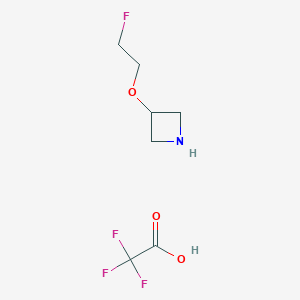
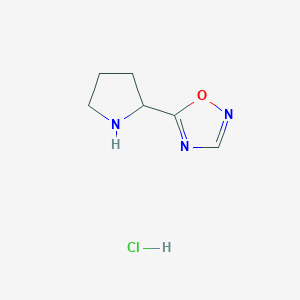
![8-(3-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1450335.png)
![2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride](/img/structure/B1450338.png)
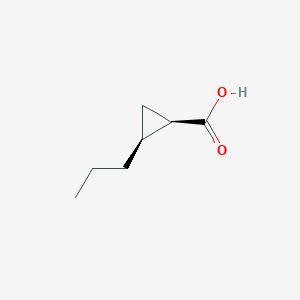
![1,4,5,6,7,8-Hexahydro-4,7-epiminocyclohepta[c]pyrazole hydrochloride](/img/structure/B1450342.png)
![[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate](/img/structure/B1450343.png)
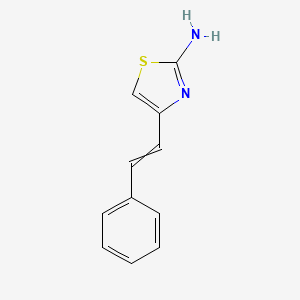

![[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]amine hydrochloride](/img/structure/B1450348.png)
![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1450350.png)